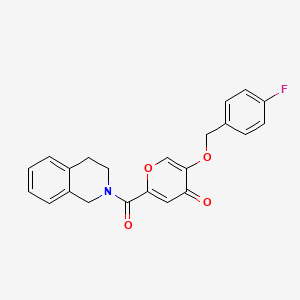

5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FNO4/c23-18-7-5-15(6-8-18)13-27-21-14-28-20(11-19(21)25)22(26)24-10-9-16-3-1-2-4-17(16)12-24/h1-8,11,14H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBVGEFDCFBQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyranone ring, a tetrahydroisoquinoline moiety, and a fluorobenzyl ether. Its chemical formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 321.34 g/mol. The presence of the fluorine atom is noteworthy as it can influence the compound's biological properties through electronic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The tetrahydroisoquinoline component has been associated with the inhibition of specific enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). In vitro studies have shown that derivatives of tetrahydroisoquinoline exhibit varying degrees of inhibition against these enzymes, suggesting potential applications in treating neurodegenerative diseases .

- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for neuroprotective applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyranone moiety have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Research indicates that compounds derived from pyranones exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl group may enhance this activity by improving lipophilicity and cellular uptake .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of related compounds on human neuroblastoma SH-SY5Y cells. The results indicated that certain derivatives significantly increased cell viability under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The protective effect was attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit AChE activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of pyranone derivatives in vitro. The study revealed that these compounds inhibited the growth of breast cancer cells by inducing G1 phase cell cycle arrest and promoting apoptosis through caspase activation pathways .

Data Table: Biological Activities of Similar Compounds

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one exhibit significant anticancer properties. The tetrahydroisoquinoline scaffold has been recognized for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

The compound's derivatives have been investigated for their antimicrobial activity against several pathogens. In vitro studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of rising antibiotic resistance .

3. Neuroprotective Effects

Research has also explored the neuroprotective potential of compounds related to this structure. The tetrahydroisoquinoline component is known to interact with neurotransmitter systems, which may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that these compounds may help mitigate oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic pathways include:

- Formation of the Pyranone Ring : This is often achieved through cyclization reactions involving appropriate aldehyde and ketone derivatives.

- Introduction of the Tetrahydroisoquinoline Moiety : This can be accomplished via reductive amination or other coupling methods.

The synthesis of related compounds has demonstrated that modifications to the fluorobenzyl group can significantly alter biological activity, suggesting avenues for optimizing efficacy through structural variations .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyran-4-one core via cyclization of a diketone precursor under acidic conditions (e.g., polyphosphoric acid) .

- Step 2 : Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction, using 4-fluorobenzyl alcohol and a coupling agent like DIAD .

- Step 3 : Coupling the tetrahydroisoquinoline moiety via amidation or carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Optimization : Solvent choice (e.g., dichloromethane or ethanol) and catalysts (e.g., p-toluenesulfonic acid) are critical for yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry, with fluorine coupling observed in 19F NMR .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and reaction progress .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure for absolute configuration verification (if crystalline) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Anticancer Screening : Use the NCI-60 cell line panel for cytotoxicity profiling, with IC50 determination via MTT assay .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) to identify mechanistic targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified fluorobenzyl (e.g., chloro, methoxy) or tetrahydroisoquinoline groups (e.g., N-alkylation) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

- Data Analysis : Correlate logP (via shake-flask method) and pKa (via potentiometry) with bioactivity to refine solubility and permeability .

Q. What strategies address stability challenges during storage and handling?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies hydrolytic or oxidative degradation pathways .

- Formulation : Lyophilization or storage in amber vials under argon prevents photodegradation and oxidation .

- Stabilizers : Addition of antioxidants (e.g., BHT) in stock solutions for long-term bioassay use .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

- Methodological Answer :

- Animal Models : Use xenograft mice (e.g., HCT-116 colorectal cancer) for antitumor efficacy, with pharmacokinetic profiling (plasma half-life, AUC) .

- Toxicology : Repeat-dose studies (28-day) in rodents to assess hepatorenal toxicity (AST/ALT, BUN/creatinine levels) .

- Metabolite Identification : LC-MS/MS analysis of plasma and urine detects phase I/II metabolites .

Q. What computational approaches elucidate its mechanism of action?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate binding to proposed targets (e.g., PI3Kγ) using GROMACS to assess conformational stability .

- QSAR Modeling : Train models on bioactivity data from analogs to predict ADMET properties .

- Network Pharmacology : Integrate omics data (e.g., RNA-seq) to map multi-target effects in disease pathways .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data for analogs?

- Methodological Answer :

- Source Validation : Cross-check assay conditions (e.g., cell line passage number, serum concentration) that may affect IC50 values .

- Control Standardization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Meta-Analysis : Use systematic reviews (e.g., PRISMA guidelines) to aggregate data from independent studies .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | ~425.4 g/mol | |

| LogP | Shake-flask | 2.8 ± 0.3 | |

| Solubility (PBS, pH 7.4) | UV spectrophotometry | 12.5 µM | |

| Plasma Stability (t1/2) | LC-MS/MS | 4.2 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.